![molecular formula C13H13N5O2 B2658471 2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione CAS No. 294853-62-6](/img/structure/B2658471.png)

2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

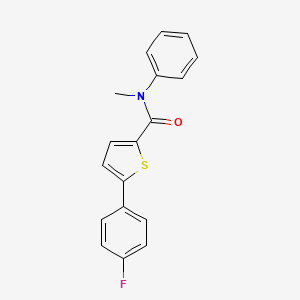

The compound “2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione” is a derivative of isoindole-1,3-dione . Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . Multifunctionalized isoindole-1,3-dione derivatives are widespread structural motifs in a plethora of different natural products .

Synthesis Analysis

The synthesis of fused multifunctionalized isoindole-1,3-diones, such as “this compound”, is achieved by a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new Caryl–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The molecular structure of “this compound” is complex and variable, with multiple rings . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene . This yields isoindole-1,3-dione derivatives as the major product .Scientific Research Applications

Synthesis and Structural Analysis

2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione is a compound of interest due to its unique chemical structure and potential applications in various fields of scientific research. The synthesis of related isoindole-1,3-dione derivatives often involves reactions between specific nitrile derivatives and hydrazides, leading to compounds with potential antimicrobial activities (Abdel-Rahman, Ali, & Abdel‐Megeed, 2013). These reactions not only produce the desired isoindole derivatives but also allow for the creation of sugar hydrazones and acyclic C-nucleoside analogs, demonstrating the versatility of this chemical framework in synthesizing a broad range of compounds.

Antimicrobial Activity

The antimicrobial properties of new tetrazole derivatives linked to the isoindole-1,3-dione moiety have been studied, showing that most compounds exhibit moderate to high activity against various microorganisms. This suggests a promising avenue for the development of new antimicrobial agents based on this chemical scaffold (Abdel-Rahman, Ali, & Abdel‐Megeed, 2013).

Pharmacological Research

In pharmacological research, derivatives of this compound have been explored for their potential as antipsychotics, with studies focusing on their affinity for serotonin receptors and inhibitory properties against phosphodiesterase 10A (PDE10A). This highlights the potential of isoindole derivatives in developing new treatments for psychiatric disorders (Czopek et al., 2020).

Photophysical Properties

The study of novel phthalimide derivatives, including those related to the isoindole structure, has led to insights into their photophysical properties. For example, research on the solvatochromic behavior of these compounds in different solvents has provided valuable information on their ground and singlet excited state dipole moments, which are crucial for applications in molecular electronics and photodynamic therapy (Akshaya et al., 2016).

Chemical Stability and Reactivity

The chemical stability and reactivity of isoindole-1,3-dione derivatives are of significant interest, especially when considering their applications in materials science and medicinal chemistry. Studies have been conducted to understand their behavior under various conditions, providing insights into their suitability for different applications (Hu et al., 2017).

Future Directions

Properties

IUPAC Name |

2-[4-(tetrazol-2-yl)butyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c19-12-10-5-1-2-6-11(10)13(20)17(12)7-3-4-8-18-15-9-14-16-18/h1-2,5-6,9H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBULYIFVOWZTFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN3N=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2658392.png)

![3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2658402.png)

![8-((3-Chloro-4-methoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2658403.png)

![Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate](/img/structure/B2658405.png)

![2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2658408.png)